molecular formula C23H23N3O2S B2936734 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898452-40-9

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2936734
CAS No.: 898452-40-9
M. Wt: 405.52
InChI Key: JZHNEFLQGDZDEA-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The molecule features two distinct substituents:

  • N1-substituent: A branched ethyl group bearing an indolin-1-yl (a saturated bicyclic indole derivative) and a thiophen-2-yl (a sulfur-containing aromatic heterocycle) moiety.
  • N2-substituent: An o-tolyl (ortho-methylphenyl) group.

Oxalamides are known for their versatility in binding to taste receptors (e.g., TAS1R1/TAS1R3 umami receptors) and as intermediates in peptide-mimetic drug design .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-16-7-2-4-9-18(16)25-23(28)22(27)24-15-20(21-11-6-14-29-21)26-13-12-17-8-3-5-10-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNEFLQGDZDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound notable for its complex molecular structure, which includes an indole moiety, a thiophene ring, and an oxalamide functional group. This unique combination suggests potential biological activities that are of interest in medicinal chemistry and drug development.

The compound's molecular formula is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S with a molecular weight of approximately 343.45 g/mol. Its structure contributes to its reactivity and biological activity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research into the biological activity of this compound has shown promise in several areas:

  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, potentially by inhibiting key inflammatory mediators such as TNF-α and IL-6. This is crucial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and sepsis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that the presence of the indole and thiophene moieties enhances the pharmacological profile compared to other oxalamides. The structural diversity allows for distinct mechanisms of action that may not be present in simpler compounds. For example, the introduction of various substituents on the oxalamide backbone can modulate activity against specific biological targets.

Compound Molecular Formula Biological Activity
This compoundC18H21N3O2SAnti-inflammatory
N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamideC18H21N3O2SAnti-inflammatory
N1-(3-chlorophenyl)-N2-(indolin-1-yloxyacetyl)amideC22H20ClN3O2SAntitubercular

Case Studies

Recent studies have evaluated the anti-inflammatory properties of similar compounds derived from indole structures. For instance, a study focused on indole derivatives demonstrated their ability to inhibit cytokine release in LPS-stimulated macrophages, suggesting that modifications to the indole structure can enhance anti-inflammatory efficacy .

Another case study highlighted the synthesis of various indole-based compounds, revealing that those with thiophene rings showed improved bioactivity against certain cancer cell lines compared to their non-thiophene counterparts .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Derivative : Utilizing Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
  • Thiophene Introduction : Achieved through cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Oxalamide Formation : The final step involves nucleophilic substitution reactions to attach the oxalamide group.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

To contextualize N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide, we compare it to structurally and functionally related oxalamides, focusing on substituent effects, biological activity, and regulatory profiles.

Table 1: Structural and Functional Comparison

Compound Name N1 Substituent N2 Substituent Key Properties/Applications References
Target Compound 2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl o-tolyl Data limited; structural analogs suggest potential umami-enhancing or therapeutic roles.
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist (Savorymyx® UM33); globally approved as a flavor enhancer (FEMA 4233). Reduces MSG use in foods.
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM) but deemed non-significant in definitive assays.
FL-no. 16.100 2-methoxy-4-methylbenzyl 2-(5-methylpyridin-2-yl)ethyl Structurally related to S336; NOEL = 100 mg/kg/day; high safety margin (500 million).
GMC-1 4-bromophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial cyclic imide derivative; synthesized for bioactivity screening.

Key Comparative Insights

Structural Diversity and Receptor Binding :

  • The target compound ’s N1-substituent combines indoline and thiophene, which may confer unique electronic or steric properties compared to S336’s dimethoxybenzyl group. Indoline and thiophene motifs are common in bioactive molecules (e.g., kinase inhibitors or antimicrobials) .
  • S336’s pyridin-2-yl ethyl group enhances umami receptor affinity, while the target compound’s o-tolyl group may influence lipophilicity and metabolic stability .

16.100) exhibit high safety margins (NOEL = 100 mg/kg/day) due to efficient detoxification pathways, including hydrolysis to benign metabolites . The target compound’s indoline-thiophene core may alter metabolic pathways compared to S336’s dimethoxybenzyl-pyridine system, warranting specific toxicity studies.

Biological Activity :

  • S336 and analogs lack significant CYP inhibition (<50% at 10 µM), critical for flavorant safety .
  • GMC-1, a cyclic imide oxalamide, demonstrates antimicrobial activity, suggesting the target compound’s indoline-thiophene scaffold could be explored for similar applications .

Regulatory Status :

  • S336 has global approval (FEMA 4233), whereas the target compound’s regulatory standing remains unverified. Structural similarity to approved oxalamides may streamline regulatory evaluation if safety data aligns .

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